

Melting Point & Purity Guide: 1-Bromopropan-2-amine Hydrobromide

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Compound of Interest

Compound Name:	<i>1-bromopropan-2-amine hydrobromide</i>
CAS No.:	2403-31-8
Cat. No.:	B6241839

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Content Type: Publish Comparison Guide Focus: Thermal Characterization, Isomer Distinction, and Quality Control Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Criticality of Thermal Data

In the synthesis of amphetamine derivatives, amino acids, and aziridine precursors, **1-bromopropan-2-amine hydrobromide** (CAS 2403-31-8) serves as a pivotal electrophile. However, its utility is often compromised by the presence of its regioisomer, 2-bromopropan-1-amine hydrobromide, and the linear isomer 3-bromopropan-1-amine hydrobromide.

Accurate melting point (MP) determination is the first line of defense in quality control. A sharp melting range of 112–114 °C indicates high purity of the target 1-bromo-2-amine isomer. Deviations or broadening often signal contamination with the regioisomer (formed via aziridinium rearrangement) or hydrolysis products.

Comparative Performance: Target vs. Alternatives

The following table contrasts the target compound with its primary isomers. Note the distinct melting point gap between the branched and linear isomers, which serves as a robust identification metric.

Table 1: Thermal & Structural Comparison of Bromopropylamine Isomers

Feature	Target Product	Regio-Isomer (Impurity)	Linear Alternative
Compound Name	1-Bromopropan-2-amine HBr	2-Bromopropan-1-amine HBr	3-Bromopropan-1-amine HBr
CAS Number	2403-31-8	2403-33-0	5003-71-4
Structure	Primary Bromide / Secondary Amine	Secondary Bromide / Primary Amine	Primary Bromide / Primary Amine
Melting Point	112 – 114 °C	Often amorphous/hygroscopic*	171 – 172 °C
Stability	Kinetic Product (via Aziridine)	Thermodynamic Product	High Stability
Key Risk	Cyclization to 2-Methylaziridine	Rearrangement to Target	Low Cyclization Risk

*Note: The regio-isomer (2-bromo-1-amine) is difficult to isolate in pure crystalline form due to rapid interconversion to the 1-bromo-2-amine target via the aziridinium intermediate in solution.

Technical Deep Dive: The Aziridinium Trap

The melting point is not just a physical constant; it is a snapshot of the compound's kinetic history. The synthesis of 1-bromopropan-2-amine typically involves the ring opening of 2-methylaziridine (or its precursor 1-aminopropan-2-ol) with hydrobromic acid.

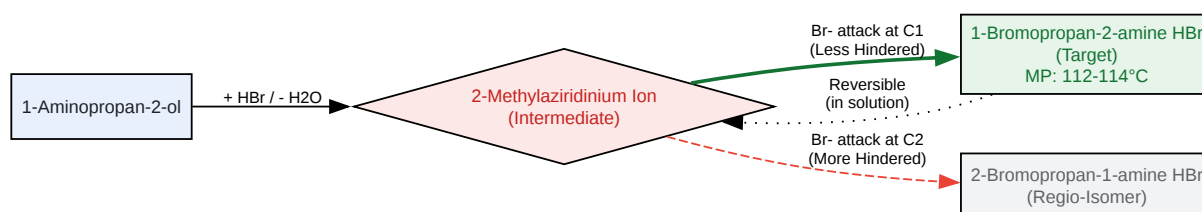
Mechanism of Isomer Generation

The reaction proceeds through an Aziridinium Ion Intermediate. The nucleophilic attack of the bromide ion (

) dictates the product:

- Path A (Kinetic): Attack at the less hindered primary carbon yields the target 1-bromopropan-2-amine (MP 112-114 °C).
- Path B (Thermodynamic): Attack at the more substituted secondary carbon yields 2-bromopropan-1-amine.

High-purity isolation of the target requires strict temperature control to prevent equilibration. A depressed melting point (e.g., 105–110 °C) suggests significant contamination with the regioisomer or residual moisture.



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Caption: Nucleophilic ring-opening pathways of the aziridinium intermediate dictating product purity.

Experimental Protocol: Validated Melting Point Determination

Due to the hygroscopic nature of hydrobromide salts and their potential for thermal cyclization, standard open-capillary methods may yield inaccurate results. The following protocol minimizes environmental interference.

Equipment

- Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565) with video recording.
- Standard: Vanillin (MP 81-83 °C) or Phenacetin (MP 134-136 °C) for calibration.
- Atmosphere: Dried Nitrogen or Argon purge.

Step-by-Step Methodology

- Sample Preparation:
 - Dry the sample of 1-bromopropan-2-amine HBr in a vacuum desiccator over for 4 hours at room temperature. Reason: Removes surface moisture that depresses MP.
 - Grind the sample to a fine powder using an agate mortar in a glove box or low-humidity environment (<30% RH).
- Loading:
 - Fill the capillary tube to a height of 3–4 mm.
 - Critical Step: Compact the sample by tapping the tube on a hard surface (or using the instrument's tamping function) to eliminate air pockets which cause uneven heating.
- Heating Profile:
 - Ramp 1: Fast heating (10 °C/min) to 100 °C.
 - Ramp 2: Slow heating (1 °C/min) from 100 °C to 120 °C.
 - Reason: Slow ramp near the transition point ensures thermal equilibrium and precise detection of the onset/clear point.
- Observation:
 - Record the Onset Temperature (first visible liquid) and Clear Point (complete liquefaction).
 - Acceptance Criteria: Onset

111.5 °C; Range

2.0 °C.

Storage & Stability Recommendations

To maintain the 112–114 °C melting profile, strictly adhere to these storage conditions:

- Temperature: Store at 2–8 °C (Refrigerated).
- Atmosphere: Argon or Nitrogen blanket.
- Container: Amber glass with a Teflon-lined cap (prevents photolytic degradation and moisture ingress).
- Warning: If the solid turns yellow or orange, free bromine () has formed, or the compound has cyclized. Recrystallization from anhydrous ethanol/ether is required.

References

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Sources

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